REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1.[C:12]1([O:18][CH2:19][CH2:20]Br)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)(O)[O-].[Na+]>>[O:18]([CH2:19][CH2:20][N:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
20.58 g
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
26.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCCBr
|
Name
|
|
Quantity
|
10.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
IMS
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
then diluted with water (100 ml) and 2M sodium hydroxide solution (20 ml)
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the combined dichloromethane extracts were extracted with 2M hydrochloric acid
|
Type
|
WASH
|
Details
|
The acidic extracts were washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN1CC(CCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1.[C:12]1([O:18][CH2:19][CH2:20]Br)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)(O)[O-].[Na+]>>[O:18]([CH2:19][CH2:20][N:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
20.58 g
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
26.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCCBr
|
Name
|
|
Quantity
|
10.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
IMS
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
then diluted with water (100 ml) and 2M sodium hydroxide solution (20 ml)
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the combined dichloromethane extracts were extracted with 2M hydrochloric acid
|
Type
|
WASH
|
Details
|
The acidic extracts were washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN1CC(CCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |